2-Methoxybenzene-1,3-dicarbonyl dichloride
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Overview
Description
2-Methoxyisophthaloyl dichloride is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of isophthalic acid, where two chlorine atoms replace the hydroxyl groups, and a methoxy group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyisophthaloyl dichloride can be synthesized through the chlorination of 2-methoxyisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 2-methoxyisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxyisophthalic acid and hydrochloric acid.
Condensation Reactions: It can participate in polycondensation reactions to form polyesters and polyamides
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and tetrahydrofuran.
Catalysts: Pyridine, triethylamine, and 4-dimethylaminopyridine.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyesters and Polyamides: Formed through polycondensation reactions
Scientific Research Applications
2-Methoxyisophthaloyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyesters and polyamides, which have applications in the production of fibers, films, and coatings.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials, such as liquid crystal polymers and thermally stable resins.
Biological Research: It is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methoxyisophthaloyl dichloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, such as amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of polyamides, it reacts with diamines to form amide bonds, resulting in the formation of polymer chains .
Comparison with Similar Compounds
Isophthaloyl Dichloride: Similar structure but lacks the methoxy group.
Terephthaloyl Dichloride: Similar structure but with the chlorine atoms in the para position.
Phthaloyl Dichloride: Similar structure but with the chlorine atoms in the ortho position
Uniqueness: 2-Methoxyisophthaloyl dichloride is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to its analogs. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity and the types of reactions it undergoes .
Properties
CAS No. |
2390-40-1 |
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Molecular Formula |
C9H6Cl2O3 |
Molecular Weight |
233.04 g/mol |
IUPAC Name |
2-methoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-5(8(10)12)3-2-4-6(7)9(11)13/h2-4H,1H3 |
InChI Key |
VFUGSYTXEHFZSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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